molecular formula C16H10BrClN2O2S B11677580 (5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11677580
M. Wt: 409.7 g/mol
InChI Key: SOXPHOKNVXFKFW-NTUHNPAUSA-N
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Description

(5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound based on the 1,3-thiazol-4-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the development of protein kinase inhibitors . Compounds within this structural class are extensively investigated for their potential in addressing neurological disorders and cancer . The 5-arylidene moiety is a critical structural feature that enables these molecules to interact with specific biological targets. This compound is of significant research value for its potential as an inhibitor of protein kinases such as DYRK1A . DYRK1A is a kinase implicated in various disease pathways, including Alzheimer's disease and Down syndrome, making it a compelling target for therapeutic development . The structural design of this compound, featuring a (5-bromo-3-chloro-2-hydroxyphenyl)methylidene group and an anilino substituent, is strategically chosen to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity against key kinases. Research on closely related analogues has demonstrated that the (5Z) geometry is typically the preferred product in synthetic routes, though the (5E) isomer provides a distinct stereochemical profile for comparative biological evaluation . The primary mechanism of action for this class of compounds involves the ATP-competitive inhibition of specific protein kinases . By binding to the kinase's active site, these molecules can modulate signaling pathways critical for cell proliferation, survival, and metabolism. Furthermore, structurally similar thiazolone compounds have been described in patent literature for their potential application in treating multiple sclerosis through mechanisms that may involve AMPK inhibitory function and the control of zinc homeostasis, offering another promising avenue for research . This compound is supplied exclusively for research applications in laboratory settings. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C16H10BrClN2O2S

Molecular Weight

409.7 g/mol

IUPAC Name

(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10BrClN2O2S/c17-10-6-9(14(21)12(18)8-10)7-13-15(22)20-16(23-13)19-11-4-2-1-3-5-11/h1-8,21H,(H,19,20,22)/b13-7+

InChI Key

SOXPHOKNVXFKFW-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC(=C3)Br)Cl)O)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Br)Cl)O)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-3-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring structure. The final step involves the formation of the imine bond through a reaction with aniline under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including the compound , as anticancer agents. Thiazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that derivatives of thiazolones can effectively target cancer cells by disrupting critical signaling pathways involved in tumor growth and survival.

Case Study:
A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colon (HCT 116) cancers. The results demonstrated that certain thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as lead compounds for further development .

Antimicrobial Properties

Thiazole derivatives have also been recognized for their antimicrobial activities against a range of pathogens. Studies have reported that these compounds can inhibit bacterial growth by interfering with bacterial metabolic processes.

Case Study:
In a comparative study, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Fungicidal Activity

The compound has shown promise as a fungicide in agricultural settings. Thiazole derivatives are known to exhibit fungicidal properties by disrupting fungal cell wall synthesis or inhibiting key enzymes involved in fungal metabolism.

Case Study:
Research focused on the efficacy of thiazole-based fungicides against common plant pathogens revealed that the compound significantly reduced fungal growth in vitro. Field trials demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn, thus enhancing yield and quality .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives is crucial for understanding their biological activities. Modifications in the molecular structure can significantly affect their potency and selectivity.

Substituent Effect on Activity
Bromine at position 5Increases antibacterial potency
Hydroxy groupEnhances solubility and bioavailability
Aniline substitutionImproves anticancer activity

This table summarizes how specific modifications to the thiazole structure can enhance its biological activities, providing insights for future drug design.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents: The bromo and chloro groups in the target compound may enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding) compared to analogs with fewer halogens .
  • Hydroxy Group : The 2-hydroxy group on the benzylidene ring enables hydrogen bonding, a feature absent in compounds like (2-chlorophenyl furan substituent). This could influence solubility or target recognition .
  • Thiazole vs. Thiazolidinone: The target compound’s thiazol-4-one core differs from thiazolidinone derivatives (e.g., ), which include a saturated ring and a thioxo group. This distinction affects electronic properties and conformational flexibility .

Biological Activity

(5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and its efficacy against various cell lines.

The compound's molecular formula is C23H17BrClN2O2S, with a molecular weight of 420.9 g/mol. The structure includes a thiazolidinone ring and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H17BrClN2O2S
Molecular Weight420.9 g/mol
IUPAC NameThis compound
InChI KeySCEIGZQADZCQNZ-KGENOOAVSA-N

Synthesis

The synthesis of this compound involves the condensation of an aniline derivative with a substituted thiazole. Methods such as microwave synthesis have been reported to enhance yield and purity, facilitating the exploration of structure-activity relationships (SAR) within related compounds .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly through its action as a DYRK1A inhibitor. DYRK1A is a kinase implicated in various cellular processes, including cell proliferation and survival. In vitro studies have shown that the compound can inhibit cell growth in several cancer cell lines:

Cell LineIC50 Value (µM)
Huh7 (Liver Cancer)<10
Caco2 (Colorectal)<10
MDA-MB 231 (Breast)12
HCT116 (Colorectal)6
PC3 (Prostate)>25

The most potent activity was observed in the Caco2 and HCT116 cell lines, where IC50 values were less than 10 µM .

The proposed mechanism of action for this compound involves its binding to specific enzymes or receptors that modulate cellular signaling pathways. This modulation can lead to apoptosis in cancer cells while sparing normal cells, as evidenced by the higher IC50 values observed in non-cancerous cell lines .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Its interactions with bacterial enzymes could inhibit bacterial growth, although further studies are needed to substantiate these claims.

Case Studies

  • Study on DYRK1A Inhibition : A study evaluated various derivatives of thiazolidinones for their inhibitory effects on DYRK1A. The results indicated that modifications at the phenyl ring significantly influenced inhibitory potency, with certain substitutions yielding sub-micromolar activity .
  • Antitumor Efficacy : Another investigation focused on the antitumor efficacy of related thiazolidinones against a panel of cancer cell lines. The findings highlighted that compounds with specific functional groups showed enhanced selectivity towards cancer cells while exhibiting minimal toxicity to normal fibroblasts .

Q & A

Q. Advanced Research Focus

  • Byproduct Analysis :
    • HPLC-PDA/MS : Detect side products (e.g., Z/E isomerization or oxidation derivatives) .
    • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., methylidene geometry) .
  • Reaction Monitoring :
    • TLC or in-situ IR : Track intermediate formation to adjust reaction times .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values .

Case Study : A 10% yield drop in the final step was traced to residual moisture; switching to anhydrous DMF improved consistency .

How can the bioactivity of this compound be rationally optimized through structural modifications?

Q. Advanced Research Focus

  • Pharmacophore Mapping :
    • Retain the thiazol-4-one core and methylidene bridge for target binding .
    • Modify substituents (e.g., Br/Cl → F/I) to enhance lipophilicity or metabolic stability .
  • SAR Studies :
    • Replace the anilino group with heteroaryl amines (e.g., pyridyl) to improve solubility .
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate redox activity .
      Experimental Design :
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against targets like kinases or proteases .
  • Molecular Docking : Predict interactions with binding pockets (e.g., ATP-binding sites) using AutoDock Vina .

What methodologies resolve contradictions in reported biological activities of analogous thiazol-4-one derivatives?

Q. Advanced Research Focus

  • Meta-Analysis : Compare data across studies, noting variables like:
    • Assay conditions (e.g., cell lines, incubation times) .
    • Purity thresholds (>95% by HPLC for reliable IC₅₀ values) .
  • Mechanistic Studies :
    • ROS Detection : Use DCFH-DA probes to determine if bioactivity is redox-dependent .
    • Target Profiling : Employ proteomics (e.g., SILAC) to identify off-target effects .

Example Contradiction : A derivative showed anti-inflammatory activity in RAW264.7 cells but not in human PBMCs; species-specific receptor affinities were implicated .

How can environmental stability and degradation pathways of this compound be evaluated?

Q. Advanced Research Focus

  • Photodegradation Studies :
    • Expose to UV-Vis light (λ = 254–365 nm) and monitor decay via HPLC .
  • Hydrolytic Stability :
    • Test in buffers (pH 2–12) to identify labile bonds (e.g., ester or imine groups) .
  • Ecotoxicity Screening :
    • Use Daphnia magna or Vibrio fischeri assays for acute toxicity .

Key Insight : Bromine and chlorine substituents may increase persistence; hydroxyl groups promote photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.